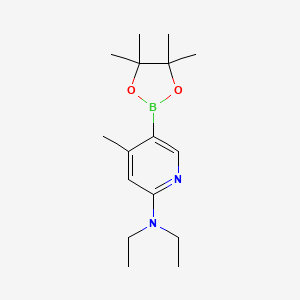
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C9H7ClF3N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of “2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride” can be represented by the InChI code: 1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H . This indicates the presence of an imidazole ring attached to a pyridine ring with a trifluoromethyl group.Applications De Recherche Scientifique
Pharmacophore Design
The design of pharmacophores, particularly inhibitors of the p38 mitogen-activated protein (MAP) kinase, utilizes tri- and tetra-substituted imidazole scaffolds, including derivatives related to the mentioned chemical structure. These compounds are noted for their selectivity in inhibiting the p38 MAP kinase, which is crucial for pro-inflammatory cytokine release. The review by Scior et al. (2011) provides a comprehensive analysis of the design, synthesis, and activity studies of these compounds, highlighting their significance in medicinal chemistry and drug design (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Chemistry and Properties of Pyridine Derivatives
Boča, Jameson, and Linert (2011) review the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds, emphasizing their preparation, properties, and complex compounds. This work outlines the significant variability and potential in exploring unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Drug Applications
Li et al. (2019) discuss the synthesis, chemistry, and the biological importance of heterocyclic N-oxide derivatives, including those synthesized from pyridine. These compounds are noted for their versatility in organic synthesis, catalysis, and medicinal applications, showcasing a broad spectrum of functionalities and biological relevance (Li et al., 2019).
Imidazopyridine-Based Derivatives as Antibacterial Agents
Sanapalli et al. (2022) review the potential of synthetic imidazopyridine-based derivatives as inhibitors against multi-drug-resistant bacterial infections, emphasizing the pharmacological activities and the necessity for developing novel antibacterial agents with fewer side effects. This research underlines the importance of fused pyridines in medicinal chemistry and their wide range of pharmacological activities (Sanapalli et al., 2022).
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can alter the compound’s interactions with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can influence various biochemical pathways, depending on the specific functional groups added .
Propriétés
IUPAC Name |
2-imidazol-1-yl-6-(trifluoromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLSQTCRGHONCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682401 |
Source


|
| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride | |
CAS RN |
1215206-29-3 |
Source


|
| Record name | Pyridine, 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)
![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)





![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)
![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)
![Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B572530.png)

![6-Cyclobutyl-3,6-diazabicyclo[3.2.1]octan-2-one](/img/structure/B572533.png)

